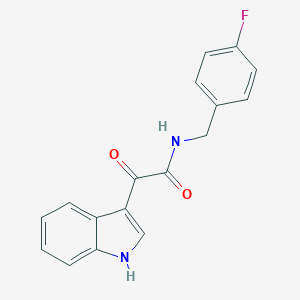

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Übersicht

Beschreibung

TCS1105 ist ein Benzodiazepin-Ligand, der für seine duale Wirkung auf Gamma-Aminobuttersäure-Typ-A-Rezeptoren (GABAA-Rezeptoren) bekannt ist. Es wirkt als Agonist für Rezeptoren, die die Alpha-2-Untereinheit enthalten, und als Antagonist für Rezeptoren, die die Alpha-1-Untereinheit enthalten. Diese Verbindung wurde in verschiedenen Tiermodellen auf ihre Auswirkungen auf angstähnliches Verhalten, soziale Dominanz und den Kollaps des axonalen Wachstumskegels untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TCS1105 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorprodukten. Die wichtigsten Schritte umfassen typischerweise:

Bildung des Benzodiazepin-Kerns: Dies wird durch eine Kondensationsreaktion zwischen einem ortho-Diamin und einem geeigneten Diketon erreicht.

Funktionalisierung: Die Einführung von funktionellen Gruppen wie Fluor und Amidgruppen erfolgt unter Verwendung standardmäßiger organischer Synthesetechniken wie Halogenierung und Amidierung.

Reinigung: Das Endprodukt wird mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von TCS1105 würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung einer gleichbleibenden Qualität und Ausbeute sowie die Implementierung effizienter Reinigungsprozesse. Der Einsatz von automatisierten Reaktoren und der kontinuierlichen Flusschemie könnte die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TCS1105 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogene (Chlor, Brom), Nukleophile (Amine, Alkohole).

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird TCS1105 als Modellverbindung verwendet, um das Verhalten von Benzodiazepin-Liganden und ihre Wechselwirkungen mit GABAA-Rezeptoren zu untersuchen. Es dient als Referenz für die Entwicklung neuer Verbindungen mit ähnlichen oder verbesserten Eigenschaften.

Biologie

Biologisch wird TCS1105 in der Forschung eingesetzt, um seine Auswirkungen auf angstähnliches Verhalten und soziale Dominanz in Tiermodellen zu verstehen. Es wird auch verwendet, um die Mechanismen des Kollapses des axonalen Wachstumskegels zu untersuchen, was Einblicke in die neuronale Entwicklung und Regeneration liefert.

Medizin

In der Medizin hat TCS1105 potenzielle Anwendungen bei der Entwicklung neuer Anxiolytika. Seine duale Wirkung auf GABAA-Rezeptoren macht es zu einem vielversprechenden Kandidaten für die Behandlung von Angststörungen und anderen neurologischen Erkrankungen.

Industrie

Industriell könnte TCS1105 bei der Entwicklung neuer Pharmazeutika verwendet werden, die auf GABAA-Rezeptoren abzielen. Seine einzigartigen Eigenschaften machen es wertvoll für die Herstellung von Medikamenten mit spezifischer Rezeptorsubtyp-Selektivität.

Wirkmechanismus

TCS1105 entfaltet seine Wirkung durch Bindung an GABAA-Rezeptoren, die Ionenkanäle sind, die die inhibitorische Neurotransmission im zentralen Nervensystem vermitteln. Durch die Wirkung als Agonist für Rezeptoren, die die Alpha-2-Untereinheit enthalten, verstärkt TCS1105 die inhibitorische Signalübertragung und reduziert so angstähnliches Verhalten. Umgekehrt moduliert seine antagonistische Wirkung auf Rezeptoren, die die Alpha-1-Untereinheit enthalten, andere Verhaltenseffekte wie soziale Dominanz .

Wirkmechanismus

TCS1105 exerts its effects by binding to GABAA receptors, which are ion channels that mediate inhibitory neurotransmission in the central nervous system. By acting as an agonist for receptors containing the alpha-2 subunit, TCS1105 enhances inhibitory signaling, reducing anxiety-like behavior. Conversely, its antagonistic action on receptors containing the alpha-1 subunit modulates other behavioral effects, such as social dominance .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Diazepam: Ein bekanntes Benzodiazepin mit anxiolytischen, sedativen und muskelrelaxierenden Eigenschaften.

Alprazolam: Ein weiteres Benzodiazepin, das vor allem zur Behandlung von Angst- und Panikstörungen eingesetzt wird.

Lorazepam: Wird wegen seiner anxiolytischen und sedativen Wirkung eingesetzt, ähnlich wie Diazepam, aber mit kürzerer Wirkdauer.

Einzigartigkeit von TCS1105

TCS1105 ist einzigartig aufgrund seiner dualen Wirkung auf GABAA-Rezeptoren, wobei es je nach Rezeptorsubtyp sowohl als Agonist als auch als Antagonist wirkt. Diese selektive Wirkung ermöglicht gezieltere Wirkungen, wodurch möglicherweise Nebenwirkungen reduziert werden, die mit nicht-selektiven Benzodiazepinen verbunden sind. Darüber hinaus macht seine Fähigkeit, soziales Verhalten und den Kollaps des axonalen Wachstumskegels zu modulieren, es zu einem wertvollen Werkzeug zur Untersuchung komplexer neurologischer Prozesse .

Biologische Aktivität

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by an indole moiety and a 4-fluorobenzyl group attached to a 2-oxoacetamide scaffold. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.

- Molecular Formula: C17H13FN2O

- Molecular Weight: 296 g/mol

- LogP: 2.84 (indicating moderate lipophilicity)

Synthesis Methods

The synthesis of this compound generally involves several key reactions:

- Formation of Indole Derivative: The precursor indole is synthesized through cyclization reactions.

- Acetamide Coupling: The indole derivative is then coupled with the 4-fluorobenzyl group and an acetamide moiety.

- Purification: The final product is purified using chromatographic techniques to achieve high yield and purity.

Antitumor Activity

This compound has demonstrated significant antitumor activity in various studies:

- Cell Lines Tested: The compound has been evaluated against several human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- HepG2 (liver cancer)

In vitro studies have shown that this compound exhibits potent anti-proliferative effects, with IC50 values indicating effective cytotoxicity against these cancer cell lines. For instance, derivatives of this compound have been reported to induce apoptosis through activation of caspases, particularly caspase-8 and caspase-3, leading to cell death mechanisms involving poly ADP-ribose polymerase (PARP) cleavage .

The mechanism through which this compound exerts its biological effects appears to involve:

- Caspase Activation: The compound induces the activation of caspases responsible for apoptosis.

- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in treated cancer cells, indicating disruption in cell cycle progression .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Contains a chlorine atom; may affect biological activity differently. |

| N-(5-chloroindol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Different substitution pattern on the indole ring; influences pharmacological properties. |

| N-(adamantan-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Incorporates an adamantane moiety; potentially enhances lipophilicity and receptor binding. |

The distinct fluorinated benzyl group in this compound may contribute to its unique pharmacokinetic properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antitumor Efficacy : In a study involving HepG2 cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase-dependent pathways .

- Neurological Applications : Preliminary research suggests potential applications in neurology, particularly regarding GABA receptor modulation and implications for conditions such as anxiety and depression.

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCCHJFFYCGXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878106 | |

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185391-33-7 | |

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.